

Cross-referencing spectroscopic data of 1-Ethyl-1H-indole with literature values

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Compound of Interest

Compound Name: 1-Ethyl-1H-indole

Cat. No.: B078091

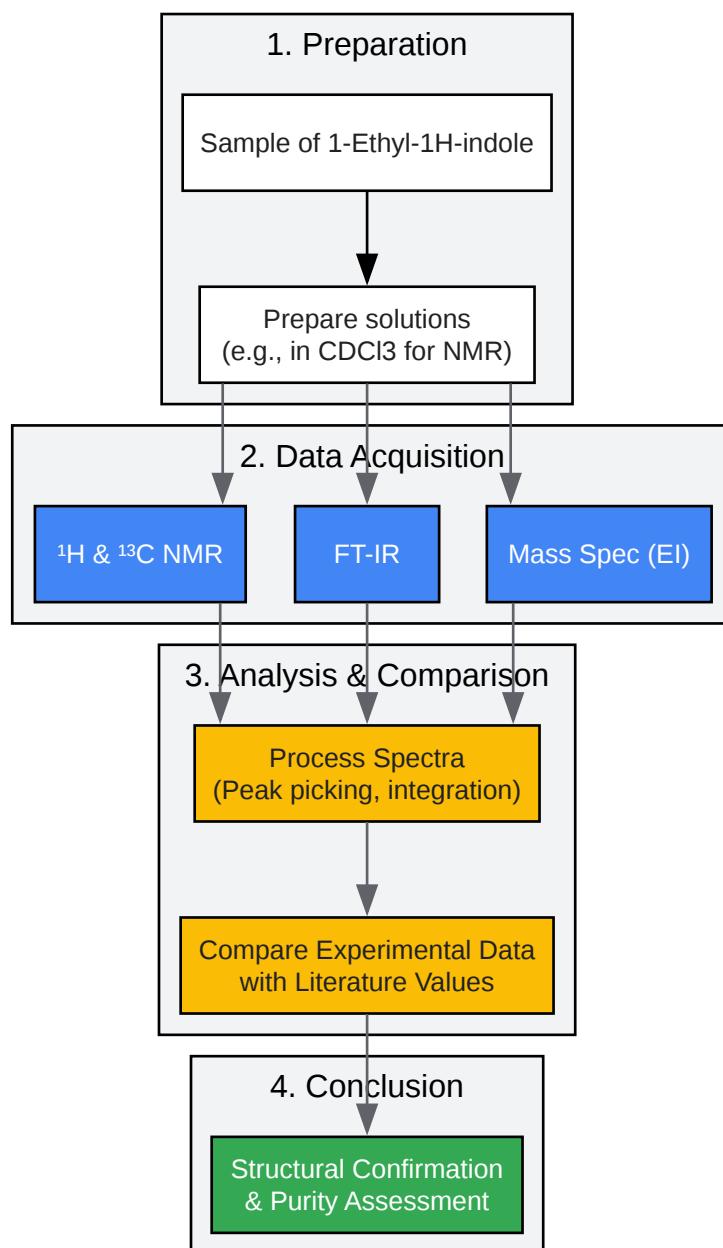
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A Comparative Guide to the Spectroscopic Profile of 1-Ethyl-1H-indole

This guide provides a detailed comparison of experimental spectroscopic data for **1-Ethyl-1H-indole** against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for verifying the structural integrity and purity of this compound. The data presented herein covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Data Cross-Referencing

The logical flow for acquiring and cross-referencing spectroscopic data is crucial for accurate compound identification. The process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The acquired raw data is then processed and analyzed. The final and most critical step involves comparing the experimental results with known literature values to confirm the compound's structure and purity.



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Caption: Workflow for Spectroscopic Analysis and Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data below was acquired in Chloroform-d (CDCl₃).

Assignment	Literature Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H4, H7 (Aromatic)	~7.6	7.64	d	7.9	1H
H5, H6 (Aromatic)	~7.1-7.3	7.21	m	-	2H
H2 (Indole Ring)	~7.0	7.05	d	3.1	1H
H3 (Indole Ring)	~6.5	6.48	d	3.1	1H
-CH ₂ - (Ethyl)	~4.1	4.12	q	7.3	2H
-CH ₃ (Ethyl)	~1.4	1.45	t	7.3	3H

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Assignment	Literature Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)
C7a (Quaternary)	~136.5	136.2
C3a (Quaternary)	~128.8	128.6
C2 (Indole Ring)	~121.5	121.3
C5 (Aromatic)	~121.2	121.0
C6 (Aromatic)	~119.5	119.3
C4 (Aromatic)	~109.5	109.3
C7 (Aromatic)	~109.2	109.0
C3 (Indole Ring)	~101.2	101.0
-CH ₂ - (Ethyl)	~41.5	41.3
-CH ₃ (Ethyl)	~15.5	15.3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Vibrational Mode	Literature Wavenumber (cm ⁻¹)	Experimental Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	3055	Medium
Aliphatic C-H Stretch	3000-2850	2975, 2930	Strong
Aromatic C=C Stretch	1600-1450	1610, 1470	Medium-Strong
C-N Stretch	1360-1250	1340	Strong
C-H Out-of-plane Bend	800-700	745	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

Assignment	Literature m/z	Experimental m/z	Relative Intensity (%)
[M] ⁺ (Molecular Ion)	145.20	145	50
[M-CH ₃] ⁺	130	130	100
89	89	24	
77	77	13	

Data derived from NIST and PubChem databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR)

A sample of **1-Ethyl-1H-indole** (~10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. ^1H NMR data was acquired with 16 scans, and ^{13}C NMR data was acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat **1-Ethyl-1H-indole** was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Electron Ionization (EI) mode at 70 eV. A dilute solution of the sample in ethyl acetate was injected into the GC. The mass spectrometer scanned from m/z 40 to 500. The molecular ion and major fragments are reported as mass-to-charge ratios (m/z).[\[2\]](#)

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